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Compound of Interest

Compound Name: Zidapamide

Cat. No.: B1226748

A Comparative Analysis of Indapamide Clinical
Trial Outcomes

This guide provides a comprehensive cross-study comparison of clinical trial outcomes for the
antihypertensive agent Indapamide. It is intended for researchers, scientists, and drug
development professionals, offering a detailed examination of efficacy and safety data from key
clinical trials. The information is presented through structured data tables, detailed
experimental protocols, and visualizations of experimental workflows and signaling pathways.

Comparative Efficacy of Indapamide in Major
Clinical Trials

Indapamide has been extensively studied as both a monotherapy and in combination with other
antihypertensive agents. The following tables summarize the key efficacy outcomes from
several landmark clinical trials.

Table 1: Baseline Characteristics of Patients in Key Indapamide Clinical Trials
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Baseline
. Year Patient Sample Mean Age Blood
Trial Name . . .
Published Population Size (years) Pressure
(mmHg)
Patients with
PATS 1995 a history of 5,665 60 154/93[1]
stroke or TIA
Patients with
PROGRESS 2001 a history of 6,105 64 147/86[2]
stroke or TIA
Patients with Not specified,
type 2 but all had
diabetes and type 2
ADVANCE 2007 _ 11,140 66 _
high diabetes and
cardiovascula additional risk
r risk factors[3]
Very elderly
patients (=80
HYVET 2008 _ 3,845 83.6 173.0/90.8[4]
years) with
hypertension
Hypertensive
patients
uncontrolled
NATIVE 2007 2,073 51 166/102[5]

on
background

therapy

Table 2: Efficacy Outcomes of Indapamide in Hypertension and Cardiovascular Event
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Blood
Pressure Primary
. . Treatment Reduction Efficacy
Trial Name Intervention . . )
Duration (Active vs. Endpoint and
Placebo/Contr  Outcome
ol)
) 29% relative risk
Indapamide 2.5 o
5/2 mmHg reduction in fatal
PATS mg/day vs. ~2 years )
reduction and nonfatal
Placebo
stroke
9/4 mmHg o
) 28% relative risk
. . reduction o
Perindopril £ reduction in total
) (overall); 12/5 )
PROGRESS Indapamide vs. 4 years H stroke; 43% with
mm
Placebo g ) combination
(combination
therapy
therapy)
9% relative risk
Perindopril/Indap reduction in
amide fixed 5.6/2.2 mmHg major
ADVANCE o 4.3 years )
combination vs. reduction macrovascular or
Placebo microvascular
events
Indapamide SR o
30% reduction in
1.5mg+ 1.8 years 15/6.1 mmHg
HYVET ] ) ] ) the rate of fatal
Perindopril vs. (median) reduction
or nonfatal stroke
Placebo
Indapamide SR 84% of patients
34/19 mmHg )
1.5 mg added to ) achieved target
NATIVE 3 months reduction from

background
therapy

baseline

SBP (<140
mmHg)

Comparative Safety and Tolerability of Indapamide
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The safety profile of Indapamide has been a key aspect of its clinical evaluation. The following
table summarizes notable adverse events and biochemical changes observed in the featured
clinical trials.

Table 3: Safety and Tolerability of Indapamide in Key Clinical Trials

Key Adverse Events and

Trial Name . Biochemical Changes
Tolerability

Not detailed in the provided
PATS Well-tolerated.

search results.

Not detailed in the provided
PROGRESS Generally well-tolerated.

search results.

Not detailed in the provided
ADVANCE Well-tolerated.

search results.

) No significant difference in
Fewer serious adverse events ] ) )
) ) potassium, uric acid, glucose,
HYVET in the active treatment group .
or creatinine levels between
compared to placebo.
groups.

4% of patients experienced
NATIVE side-effects, which were mild-

to-moderate.

Glucose and cholesterol levels

were unaffected.

Experimental Protocols of Key Indapamide Clinical
Trials

A clear understanding of the methodologies employed in these trials is crucial for a fair
comparison of their outcomes.

PATS (Post-stroke Antihypertensive Treatment Study)

o Study Design: A randomized, double-blind, placebo-controlled trial.

o Patient Population: 5,665 patients with a history of stroke or transient ischemic attack (TIA).
Systolic blood pressure (SBP) ranged from 80 to 280 mmHg and diastolic blood pressure
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(DBP) from 50 to 150 mmHg.

« Intervention: Patients were randomized to receive either Indapamide 2.5 mg daily or a
matching placebo.

o Primary Endpoint: The primary outcome was the incidence of fatal and nonfatal stroke.

PROGRESS (Perindopril Protection Against Recurrent
Stroke Study)

¢ Study Design: A double-blind, placebo-controlled randomized trial.

o Patient Population: 6,105 patients with a history of stroke or TIA. Both hypertensive and non-
hypertensive patients were included.

« Intervention: Patients were randomly assigned to an angiotensin-converting enzyme (ACE)
inhibitor-based regimen (perindopril) with or without the diuretic Indapamide, or matching
placebo(s).

e Primary Endpoint: The primary outcome was total stroke (fatal or non-fatal).

ADVANCE (Action in Diabetes and Vascular disease:
preterAx and diamicroN MR Controlled Evaluation)

o Study Design: A 2x2 factorial, randomized controlled trial.

» Patient Population: 11,140 patients with type 2 diabetes who were at high risk for vascular
events. Inclusion criteria included being 55 years or older with a history of major
macrovascular or microvascular disease, or at least one other risk factor.

« Intervention: Patients were randomized to a fixed combination of perindopril and Indapamide
or a matching placebo, in addition to their current therapy. The other arm of the trial involved
intensive versus standard glucose control.

e Primary Endpoints: The primary endpoints were composite outcomes of major
macrovascular events (cardiovascular death, non-fatal myocardial infarction, or non-fatal
stroke) and major microvascular events (new or worsening nephropathy or retinopathy).
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HYVET (Hypertension in the Very Elderly Trial)

o Study Design: A randomized, double-blind, placebo-controlled trial.

o Patient Population: 3,845 patients aged 80 years or older with a sustained sitting SBP of
160-199 mmHg and a DBP of 90-109 mmHg.

 Intervention: Patients were randomized to receive either Indapamide sustained release (SR)
1.5 mg daily or a matching placebo. The ACE inhibitor perindopril could be added if required
to reach the target blood pressure.

e Primary Endpoint: The primary endpoint was any stroke (fatal or non-fatal).

NATIVE (NATrilix SR use in combination
antihypertensiVe thErapy)

o Study Design: An open-label, non-comparative study.

o Patient Population: 2,073 hypertensive patients whose blood pressure was not controlled
with their current antihypertensive therapy (ACE inhibitor, beta-blocker, calcium channel
blocker, or angiotensin Il receptor blocker).

¢ Intervention: Indapamide SR 1.5 mg was administered daily for 3 months in addition to the
patient's existing background therapy.

e Primary Endpoint: The primary outcome was the change in systolic and diastolic blood
pressure from baseline.

Visualizing Experimental Workflows and Signaling
Pathways

To further elucidate the methodologies and mechanisms of action, the following diagrams are
provided.
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Caption: Experimental workflows of key Indapamide clinical trials.
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Caption: Diuretic mechanism of Indapamide in the renal tubule.
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Qfasodilatory Mechanism of Action in Vascular Smooth Muscle Cells\
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Caption: Proposed vasodilatory mechanism of Indapamide.

Mechanism of Action
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Indapamide exerts its antihypertensive effects through a dual mechanism of action: a diuretic
effect and a direct vascular effect.

5.1. Diuretic Action

Indapamide is a thiazide-like diuretic that acts on the distal convoluted tubule of the nephron in
the kidneys. It inhibits the sodium-chloride (Na+/Cl-) cotransporter, which is responsible for
reabsorbing sodium and chloride from the tubular fluid back into the bloodstream. By blocking
this transporter, Indapamide increases the excretion of sodium and chloride in the urine, a
process known as natriuresis. This, in turn, leads to an increase in water excretion (diuresis),
reducing the volume of fluid in the blood vessels and thereby lowering blood pressure.

5.2. Vasodilatory Action

In addition to its diuretic properties, Indapamide has a direct vasodilatory effect on vascular
smooth muscle cells. The precise mechanism is not fully understood but is thought to involve
the modulation of calcium ion channels. By inhibiting the influx of calcium into vascular smooth
muscle cells, Indapamide leads to relaxation of the blood vessels (vasodilation). This widening
of the blood vessels reduces peripheral vascular resistance, further contributing to the lowering
of blood pressure. Some studies also suggest that Indapamide may inhibit the mitogen-
activated protein kinase (MAPK) pathway, which can reduce vascular smooth muscle cell
proliferation.

In conclusion, the clinical trial data for Indapamide demonstrates its efficacy in lowering blood
pressure and reducing the risk of major cardiovascular events, particularly stroke, across a
broad range of patient populations. Its dual mechanism of action, combining a diuretic effect
with direct vasodilation, contributes to its therapeutic effectiveness. The safety profile of
Indapamide is generally favorable, with a low incidence of significant adverse events. This
comprehensive comparison of clinical trial outcomes provides valuable insights for healthcare
professionals in making informed decisions regarding the use of Indapamide in the
management of hypertension and related cardiovascular conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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